molecular formula C11H15NO3 B185578 N-(2,5-dimethoxyphenyl)propanamide CAS No. 154343-47-2

N-(2,5-dimethoxyphenyl)propanamide

Cat. No.: B185578
CAS No.: 154343-47-2
M. Wt: 209.24 g/mol
InChI Key: MMGJOLVHSCZNTA-UHFFFAOYSA-N
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Description

N-(2,5-Dimethoxyphenyl)propanamide is a small organic molecule featuring a propanamide backbone substituted with a 2,5-dimethoxyphenyl group at the nitrogen atom. The compound is synthesized via amide coupling reactions, typically involving 3-(2,5-dimethoxyphenyl)propionic acid and amines under activation by reagents such as CDI (1,1'-carbonyldiimidazole) or T3P® (propylphosphonic anhydride) .

Properties

CAS No.

154343-47-2

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)propanamide

InChI

InChI=1S/C11H15NO3/c1-4-11(13)12-9-7-8(14-2)5-6-10(9)15-3/h5-7H,4H2,1-3H3,(H,12,13)

InChI Key

MMGJOLVHSCZNTA-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=C(C=CC(=C1)OC)OC

Canonical SMILES

CCC(=O)NC1=C(C=CC(=C1)OC)OC

Pictograms

Acute Toxic; Irritant

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Functional Group Modifications

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Structural Features Key Differences from Target Compound
N-(2,5-Dimethoxyphenyl)propanamide Propanamide core, 2,5-dimethoxyphenyl group Reference compound
N-(2,5-Dimethylphenyl)propanamide Propanamide core, 2,5-dimethylphenyl group Methyl instead of methoxy substituents
N-(Benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide Propanamide core, benzothiazole and 3-chlorophenyl groups Chlorophenyl and heterocyclic substituents
A4.14 3-(p-Tolyloxy)propanamide, 4-sulfamoylphenyl, 2,5-dimethoxyphenyl Sulfonamide linkage and tolyloxy group
Compound 191 2,5-Dimethoxyphenylpropanamide linked to imidazolylpyridinyl group Imidazole-pyridine pharmacophore for CK1δ inhibition
(E)-N-(2-(3,5-Dimethoxystyryl)phenyl)acetamide Acetamide core, 3,5-dimethoxystyryl group Styryl moiety and acetamide backbone

Physical and Chemical Properties

  • Boiling Point : The target compound’s boiling point is estimated via computational methods (Joback) at ~723.7 K .
  • Melting Points : Derivatives exhibit significant variability:
    • Compound 191 : 91°C
    • A4.14 : 145°C
    • Derivative in : 219°C

      This highlights the impact of substituents on crystallinity and melting behavior.

Key Research Findings

Electronic Effects : Methoxy groups in the 2,5-positions enhance electron density, improving binding to kinase active sites (e.g., CK1δ) compared to methyl-substituted analogs .

Pharmacophore Flexibility : The propanamide backbone serves as a versatile scaffold; substitution with heterocycles (e.g., benzothiazole in ) or sulfonamides () tailors activity toward diverse targets.

Thermal Stability : Derivatives with extended aromatic systems (e.g., triazoloquinazoline in ) exhibit higher melting points, suggesting improved stability for drug formulation .

Q & A

Basic Question: What are the standard synthetic routes for N-(2,5-dimethoxyphenyl)propanamide, and how do reaction conditions influence yield?

Answer:
The synthesis of this compound typically involves acylation of 2,5-dimethoxyaniline with propionyl chloride or anhydride under controlled conditions. Key steps include:

  • Amide Coupling : Use of a base (e.g., pyridine or triethylamine) to neutralize HCl generated during the reaction .
  • Solvent Selection : Polar aprotic solvents (e.g., dichloromethane or THF) enhance reactivity, while excess moisture reduces yield due to hydrolysis of the acylating agent .
  • Temperature Control : Reactions conducted at 0–5°C minimize side products like over-acylated derivatives .
    Yield optimization requires stoichiometric precision (1:1.2 molar ratio of aniline to acylating agent) and inert atmosphere conditions to prevent oxidation of methoxy groups .

Advanced Question: How can crystallographic data contradictions (e.g., disordered methoxy groups) be resolved during structural elucidation?

Answer:
Disorder in methoxy groups or the propanamide chain can arise from conformational flexibility. Mitigation strategies include:

  • Low-Temperature Data Collection : Reduces thermal motion artifacts, improving electron density maps .
  • SHELX Refinement : Use of restraints (e.g., DFIX, SIMU) to model disordered regions while maintaining chemically reasonable geometries .
  • Twinned Data Handling : For crystals with twinning (common in flexible molecules), the TWIN command in SHELXL refines twin laws and partitions overlapping reflections .
    Cross-validation with spectroscopic data (e.g., NMR NOESY for spatial proximity) ensures structural consistency .

Basic Question: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Methoxy protons appear as singlets at δ 3.7–3.8 ppm; amide NH shows a broad peak at δ 6.5–7.0 ppm (solvent-dependent) .
    • ¹³C NMR : Carbonyl (C=O) resonance at ~170 ppm; aromatic carbons at 110–150 ppm .
  • IR Spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H) confirm functional groups .
  • Mass Spectrometry : ESI-MS provides molecular ion [M+H]⁺ matching theoretical mass (C₁₁H₁₅NO₃: 209.3 g/mol) and fragmentation patterns for structural validation .

Advanced Question: How can conflicting biological activity data (e.g., receptor binding vs. cellular assays) be reconciled for this compound?

Answer:
Discrepancies between in vitro receptor binding and cellular efficacy often arise from:

  • Membrane Permeability : LogP values >2 (calculated via HPLC) suggest moderate permeability, but efflux pumps (e.g., P-gp) may reduce intracellular concentrations. Use fluorescent probes (e.g., calcein-AM) to assess transporter activity .
  • Metabolic Stability : Incubate with liver microsomes to identify rapid degradation (e.g., CYP450-mediated demethylation of methoxy groups), which may explain reduced cellular activity .
  • Off-Target Effects : Employ kinome-wide profiling (e.g., KinomeScan) to identify unintended interactions that mask primary target effects .

Basic Question: What computational methods are suitable for predicting the physicochemical properties of this compound?

Answer:

  • LogP Prediction : Use XlogP3 (PubChem) or ALOGPS for partition coefficient estimation (~2.1), validated via reversed-phase HPLC .
  • pKa Determination : DFT calculations (e.g., Gaussian09 with B3LYP/6-31G*) predict amide proton pKa ~10.5, critical for solubility profiling .
  • Molecular Dynamics (MD) : Simulate solvation in explicit water (e.g., GROMACS) to assess conformational stability and hydration effects .

Advanced Question: How can synthetic byproducts (e.g., chlorinated derivatives) be minimized during scale-up?

Answer:
Chlorinated impurities may form if propionyl chloride is incompletely quenched. Strategies include:

  • Post-Reaction Quenching : Add ice-cold aqueous NaHCO₃ immediately after reaction completion to hydrolyze excess acylating agent .
  • Chromatographic Monitoring : Use TLC (silica, ethyl acetate/hexane 3:7) to detect chlorinated byproducts (Rf ~0.4 vs. 0.6 for target compound) .
  • Recrystallization : Ethanol/water mixtures preferentially dissolve non-polar impurities, yielding >98% pure product .

Basic Question: What are the primary degradation pathways of this compound under physiological conditions?

Answer:

  • Hydrolytic Degradation : Amide bond cleavage at pH >8 generates 2,5-dimethoxyaniline and propionic acid. Stability studies (pH 1–10, 37°C) show t₁/₂ of 12 hours at pH 7.4 .
  • Oxidative Demethylation : CYP3A4 metabolizes methoxy groups to hydroxyl derivatives, detectable via LC-MS/MS .
  • Photodegradation : UV exposure (λ = 254 nm) induces radical-mediated aryl ring modifications; store in amber vials .

Advanced Question: How can reaction mechanisms for novel derivatives (e.g., piperidinyl analogs) be validated experimentally?

Answer:

  • Isotopic Labeling : Synthesize ¹³C-labeled propionamide to track acyl transfer via 2D NMR (HSQC, HMBC) .
  • Kinetic Isotope Effects (KIE) : Compare rates of protio vs. deuterio substrates to identify rate-determining steps (e.g., nucleophilic attack vs. proton transfer) .
  • In Situ IR Spectroscopy : Monitor carbonyl stretching frequency shifts during reactions to confirm intermediate formation .

Basic Question: Which in vitro assays are appropriate for initial pharmacological screening of this compound?

Answer:

  • Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) with Z-GGR-AMC substrate to measure IC₅₀ .
  • Cell Viability : MTT assay in cancer lines (e.g., HeLa, MCF-7) to assess cytotoxicity (EC₅₀) .
  • Receptor Binding : Radioligand displacement (³H-labeled antagonists) for GPCR targets (e.g., serotonin receptors) .

Advanced Question: How can batch-to-batch variability in crystallinity impact pharmacological data interpretation?

Answer:
Polymorphism or amorphous content alters solubility and bioavailability. Address via:

  • PXRD Analysis : Compare diffraction patterns to reference crystalline forms .
  • DSC Profiling : Endothermic peaks at ~180°C indicate melting points of pure polymorphs .
  • Dissolution Testing : Use USP Apparatus II (paddle method) to correlate crystallinity with dissolution rates .

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